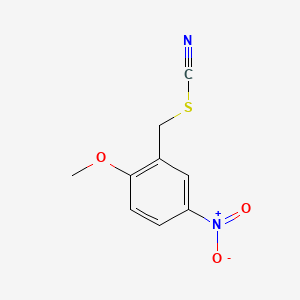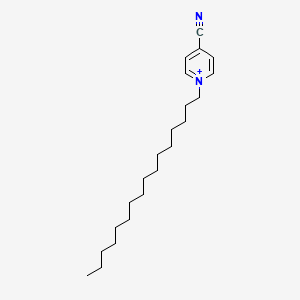
N-Benzyl-2-chloro-2-ethylbutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-2-chloro-2-ethylbutyramide is an organic compound with the molecular formula C13H18ClNO It is a derivative of butyramide, featuring a benzyl group, a chlorine atom, and an ethyl group attached to the butyramide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-chloro-2-ethylbutyramide typically involves the reaction of 2-chloro-2-ethylbutyryl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-2-chloro-2-ethylbutyramide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form the corresponding carboxylic acid and benzylamine.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Major Products Formed
Substitution: Various substituted amides or thioamides.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Hydrolysis: Carboxylic acids and benzylamine.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-2-chloro-2-ethylbutyramide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Benzyl-2-chloro-2-ethylbutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-2-chloro-2-methylbutyramide
- N-Benzyl-2-chloro-2-propylbutyramide
- N-Benzyl-2-chloro-2-isobutylbutyramide
Uniqueness
N-Benzyl-2-chloro-2-ethylbutyramide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group, in particular, influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
73758-49-3 |
|---|---|
Molekularformel |
C13H18ClNO |
Molekulargewicht |
239.74 g/mol |
IUPAC-Name |
N-benzyl-2-chloro-2-ethylbutanamide |
InChI |
InChI=1S/C13H18ClNO/c1-3-13(14,4-2)12(16)15-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
JJAUOVZZMAXMAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(=O)NCC1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464495.png)

![8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid](/img/structure/B14464506.png)
![4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid](/img/structure/B14464520.png)




![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)


